molecular formula C10H10F2N2O B13914042 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole

3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole

货号: B13914042
分子量: 212.20 g/mol
InChI 键: PYGDDOXTJUZGPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is a pyrazole derivative characterized by a trifunctional substitution pattern: a methyl group at position 1, a 1,1-difluoroethyl group at position 3, and a 2-furyl moiety at position 4. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a rigid scaffold for substituents that modulate electronic, steric, and pharmacokinetic properties.

属性

分子式

C10H10F2N2O

分子量

212.20 g/mol

IUPAC 名称

3-(1,1-difluoroethyl)-5-(furan-2-yl)-1-methylpyrazole

InChI

InChI=1S/C10H10F2N2O/c1-10(11,12)9-6-7(14(2)13-9)8-4-3-5-15-8/h3-6H,1-2H3

InChI 键

PYGDDOXTJUZGPL-UHFFFAOYSA-N

规范 SMILES

CC(C1=NN(C(=C1)C2=CC=CO2)C)(F)F

产品来源

United States

准备方法

Preparation Methods Analysis

General Synthetic Strategy for 3-Substituted Pyrazoles

The synthesis of 3-substituted pyrazoles, including 3-(1,1-difluoroethyl) derivatives, commonly involves the condensation of 1,3-diketones with hydrazine derivatives. The diketone intermediates are typically prepared by base-catalyzed Claisen condensation reactions between ketones and esters, followed by cyclization with methylhydrazine or related hydrazine reagents to form the pyrazole ring.

Specific Method for 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole

A key reference describes the preparation of 1,3,5-substituted pyrazoles, including those bearing difluoroethyl groups, through a regioselective one-pot synthesis. The process involves:

  • Formation of the diketone intermediate by reacting a ketone (e.g., acetyl or furyl ketone) with a fluorinated ester such as ethyl difluoroacetate, in the presence of a base like sodium methoxide.
  • Condensation of the diketone with methylhydrazine to form the pyrazole ring.

This method achieves high regioselectivity and yields, with reported regioisomer ratios typically greater than 95:5 and isolated yields around 90% or higher.

Table 1: Representative Synthesis Data for 1,3,5-Substituted Pyrazoles (including difluoroethyl derivatives)
Reagent Ketone (R) Fluorinated Ester (R1) Other Substituent (R2) Product Regioisomer Ratio (2:3) Yield (%)
CH3 (methyl) CF2CH3 (difluoroethyl) 2-furyl 2b,3b 98:2 99
CH3 CF3 (trifluoromethyl) 2-furyl 2a,3a 97:3 98

Note: The regioisomer ratio indicates the desired isomer (2) versus the minor isomer (3). Yields are isolated yields after purification.

Scale-Up and Process Improvements

The synthesis has been demonstrated at scales exceeding 100 grams without loss of regioselectivity or yield, indicating suitability for commercial production. Additionally, the crude reaction mixtures can be purified by trituration with petroleum ether and ethyl acetate mixtures to achieve high purity.

Alternative Preparation via Difluoroacetyl Halides and Cyclization

Another approach involves the use of 2,2-difluoroacetyl halides as starting materials, which undergo addition to α,β-unsaturated esters followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates. These intermediates are then condensed and cyclized with methylhydrazine in the presence of catalysts to form pyrazole carboxylic acid derivatives structurally related to the target compound. This method emphasizes:

  • Simple operation and readily available raw materials.
  • High reaction yields.
  • Reduced formation of isomeric impurities.
  • Ease of product purification by recrystallization.

The process includes a substitution/hydrolysis step at low temperature followed by a condensation/cyclization step under controlled conditions, resulting in high-purity pyrazole derivatives with yields often exceeding 75%.

Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Claisen condensation Ketone + fluorinated ester + sodium methoxide in ether/methanol Formation of 1,3-diketone intermediate
2 Condensation and cyclization Diketone + methylhydrazine + catalyst, reflux or low temp Formation of this compound
3 Purification Trituration or recrystallization High purity, isolated product

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.

    Reduction: Reduction reactions could target the difluoroethyl group.

    Substitution: Various substitution reactions can occur, especially on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroethyl-furyl-pyrazole oxide, while reduction could produce a difluoroethyl-furyl-pyrazole alcohol.

科学研究应用

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its effects on various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Utilized in the synthesis of other complex molecules.

作用机制

The mechanism of action of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to the observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis with structurally related pyrazole derivatives highlights key differences in substituent effects, bioactivity, and synthetic strategies:

Structural and Electronic Comparisons

Compound Name Core Structure Position 1 Position 3 Position 5 Key Features
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole Pyrazole Methyl 1,1-Difluoroethyl 2-Furyl Balanced lipophilicity and hydrogen-bonding potential
5-(1,1-Difluoroethyl)-1H-pyrazole (CAS:1462380-24-0) Pyrazole H - 1,1-Difluoroethyl Simpler structure; lacks methyl and furyl groups, reducing steric bulk
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole Pyrazole 4-Fluorophenyl Trifluoromethyl 3,5-Difluorophenyl High fluorination enhances lipophilicity and metabolic stability
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Dihydropyrazole H Furan-2-yl Benzo[d][1,3]dioxol-5-yl Partial saturation reduces aromaticity, altering conformational flexibility

Challenges and Limitations

  • Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Heterocyclic Variants : Compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine () highlight how core heterocycle changes (pyridine vs. pyrazole) alter electronic properties and binding affinities .

生物活性

3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2N2O. The compound features a pyrazole ring substituted with a difluoroethyl group and a furyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as the condensation of 2-acetylfuran with difluorinated reagents. Recent advancements have improved yields and regioselectivity in forming pyrazole derivatives, enhancing their pharmacological profiles .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. In one study, derivatives showed minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against drug-resistant strains of Mtb .

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Similar Pyrazole Derivative A0.03Potent against Mtb
Similar Pyrazole Derivative B0.25Comparable to levofloxacin

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds in this class have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example, certain pyrazoles demonstrated IC50 values ranging from 57.24 to 69.15 μg/mL for COX-2 inhibition .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Antibacterial Mechanism : Pyrazoles are believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antimicrobial effects .
  • Anti-inflammatory Mechanism : The inhibition of COX enzymes suggests a pathway through which these compounds can reduce inflammation by blocking the synthesis of pro-inflammatory mediators .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative exhibited significant anti-Mtb activity with an MIC value of 0.03 μg/mL against resistant strains. This highlights the potential for developing new treatments for tuberculosis using pyrazole scaffolds.
  • Case Study 2 : A series of pyrazoles were tested for anti-inflammatory properties, showing superior performance compared to traditional NSAIDs in preclinical models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。